Product packaging for bk-2C-B (hydrochloride)(Cat. No.:)

bk-2C-B (hydrochloride)

Cat. No.: B1162955
M. Wt: 310.6
InChI Key: QEGWLXAUBMCGTL-UHFFFAOYSA-N
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Description

Contextualization within Novel Psychoactive Substances (NPS) Research Paradigms

Bk-2C-B is classified as a novel psychoactive substance (NPS), a category of compounds that have gained prominence in forensic and pharmacological research. ljmu.ac.ukresearchgate.netljmu.ac.ukresearchgate.netresearchgate.net The study of NPS like bk-2C-B is crucial for law enforcement and public health to understand their properties and develop analytical methods for their detection. researchgate.netresearchgate.net Research into bk-2C-B often involves its analytical characterization using advanced techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy to unequivocally identify the substance in seized materials. researchgate.netdrugsandalcohol.ienih.gov This analytical focus is a cornerstone of NPS research, aiming to stay ahead of the ever-evolving landscape of synthetic drugs. researchgate.net Furthermore, investigations into its pyrolysis products are important to understand the potential risks associated with different methods of consumption. ljmu.ac.ukljmu.ac.uk

Chemical Nomenclature and Classification

The precise naming and classification of bk-2C-B are fundamental to its scientific study, ensuring clarity and consistency in research literature.

The systematic IUPAC name for bk-2C-B is 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. wikipedia.orgchemspider.com In research and forensic contexts, it is commonly referred to by several designations, including bk-2C-B, β-keto-2C-B, and its chemical formula C₁₀H₁₂BrNO₃. wikipedia.orgchemspider.comfda.govnih.gov The hydrochloride salt is specified as bk-2C-B (hydrochloride). lgcstandards.com

Chemical Identifiers for bk-2C-B

Identifier Value
IUPAC Name 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one wikipedia.orgchemspider.com
Common Name bk-2C-B, β-keto-2C-B wikipedia.org
CAS Number 807631-09-0 wikipedia.org
Molecular Formula C₁₀H₁₂BrNO₃ wikipedia.orgfda.govnih.gov

| Molar Mass (HCl salt) | 310.57 g/mol wikipedia.org |

Bk-2C-B is structurally classified as a substituted phenethylamine (B48288), specifically a β-ketophenethylamine. wikipedia.org This classification arises from the presence of a ketone group at the beta (β) position of the phenethylamine backbone. wikipedia.org This structural feature distinguishes it from its parent compound, 2C-B, and places it in a chemical subclass with distinct properties. While sometimes mistakenly referred to as a substituted cathinone, it is more accurately described as a β-keto analogue of a phenethylamine, as cathinones are β-ketoamphetamines, and bk-2C-B is not an amphetamine derivative. drugsandalcohol.iewikipedia.org

Bk-2C-B is the β-keto structural analogue of 2C-B (2,5-dimethoxy-4-bromophenethylamine), a well-known psychedelic phenethylamine first synthesized by Alexander Shulgin. wikipedia.orgwikipedia.org The defining structural difference is the ketone group on the beta carbon of the ethylamine (B1201723) chain in bk-2C-B, whereas 2C-B has a simple amine at that position. wikipedia.org This modification significantly alters the molecule's properties. wikipedia.org Both compounds are part of the broader 2C-series of phenethylamines, which are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. ontosight.aiuni-saarland.de Research into compounds like bk-2C-B helps to elucidate the structure-activity relationships within this extensive family of psychoactive substances. ontosight.ai

Structural Comparison of bk-2C-B and 2C-B

Feature bk-2C-B 2C-B
Backbone Phenethylamine wikipedia.org Phenethylamine wikipedia.org
Functional Group at Beta Position Ketone wikipedia.org None wikipedia.org

| Substituents on Phenyl Ring | 4-bromo, 2,5-dimethoxy wikipedia.org | 4-bromo, 2,5-dimethoxy wikipedia.org |

Historical Trajectory of Research Emergence

The synthesis of bk-2C-B was first described in scientific literature in 2004, where it was created as an intermediate for another chemical synthesis. ljmu.ac.uk However, it was not until mid-2013 that bk-2C-B appeared on the illicit market as a designer drug. wikipedia.org The first formal notification of its detection in Europe to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) occurred in December 2013. ljmu.ac.uk Following its emergence, a number of scientific papers were published detailing its analytical characterization. drugsandalcohol.ienih.govwikipedia.org These studies were crucial for forensic laboratories to identify the compound in seized samples. Research has also investigated its pyrolysis products to understand the chemical transformations that may occur when the substance is heated. ljmu.ac.ukljmu.ac.uk

Properties

Molecular Formula

C10H12BrNO3 · HCl

Molecular Weight

310.6

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N

SMILES

BrC1=C(OC)C=C(C(CN)=O)C(OC)=C1.Cl

Synonyms

bk-4-Bromo-2,5-dimethoxyphenethylamine

Origin of Product

United States

Synthetic Methodologies and Mechanistic Chemical Investigations

Exploration of Established Synthetic Pathways

The synthesis of bk-2C-B has been documented through a multi-step process starting from commercially available precursors. wikipedia.orgnih.gov The established route involves the formation of key intermediates and the application of specific named reactions to introduce the primary amine group. wikipedia.org

Application of Specific Chemical Reactions (e.g., Delépine Reaction)

A key step in the synthesis of bk-2C-B is the Delépine reaction, which is utilized to convert an alkyl halide into a primary amine. wikipedia.orgwikipedia.org This reaction is advantageous due to its use of readily available and inexpensive reagents, short reaction times, and relatively mild conditions. wikipedia.orgwikipedia.org The process involves reacting an α-brominated intermediate with hexamethylenetetramine. nih.govresearchgate.net This forms a quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org Subsequent acid hydrolysis of this salt, typically using ethanolic hydrochloric acid, yields the final primary amine, bk-2C-B. wikipedia.orgwikipedia.orgorganic-chemistry.org The hydrolysis step also produces formaldehyde (B43269) and ammonium chloride as byproducts. wikipedia.org

Grignard Reaction : The synthesis typically begins with 4-bromo-2,5-dimethoxybenzaldehyde, which undergoes a Grignard reaction with methylmagnesium bromide to form a secondary alcohol. wikipedia.org

Oxidation : The resulting alcohol is then oxidized to a ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). wikipedia.org

α-Bromination : The ketone is then brominated at the alpha position (the carbon adjacent to the carbonyl group). wikipedia.org

Delépine Reaction : The resulting α-bromo ketone intermediate is treated with hexamethylenetetramine, followed by acid hydrolysis to produce bk-2C-B. wikipedia.orgnih.gov

Analysis has shown that bk-2C-B synthesized via this route can sometimes result in a mixed hydrochloride and hydrobromide salt, which can be confirmed through techniques like ion chromatography and X-ray crystallography. nih.gov

Identification and Characterization of Precursors and Intermediate Compounds

The synthesis of bk-2C-B relies on a sequence of well-defined precursors and intermediates. These compounds are crucial for the successful formation of the final product.

Compound TypeCompound NameRole in Synthesis
Starting Precursor 4-bromo-2,5-dimethoxybenzaldehydeThe initial molecule upon which the synthesis is built. wikipedia.org
Intermediate 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-olFormed via Grignard reaction; a secondary alcohol. wikipedia.org
Intermediate 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (B1315760)Formed by the oxidation of the alcohol intermediate. wikipedia.orgnih.govresearchgate.net
Intermediate 1-(4-bromo-2,5-dimethoxyphenyl)-2-bromoethanoneThe α-brominated ketone that serves as the substrate for the Delépine reaction. researchgate.net
Reagent HexamethylenetetramineReacts with the α-bromo ketone to form a quaternary ammonium salt. wikipedia.orgnih.gov

These compounds are typically identified and characterized using a range of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC). nih.govresearchgate.netnih.gov

Studies on Pyrolytic Degradation and Thermal Stability

Investigations into the thermal stability of bk-2C-B hydrochloride have been conducted to understand its degradation profile when exposed to heat, simulating conditions of inhalation. researchgate.netnih.gov These studies reveal that the compound is susceptible to thermal degradation, leading to the formation of numerous pyrolytic products. researchgate.net

Comprehensive Identification of Pyrolytic Products

When subjected to heat in a simulated 'meth pipe' scenario, bk-2C-B hydrochloride decomposes into a variety of substances. researchgate.netnih.gov Research has identified twelve major pyrolytic products. wikipedia.orgresearchgate.net The identity of these products was confirmed through the organic synthesis of corresponding standard compounds for comparison. researchgate.netnih.gov The formation of these degradation products, which possess unknown toxicological profiles, is a significant area of concern. researchgate.net

Some of the identified pyrolysis products include α-chloro ketones, which are known to have some level of toxicity. wikipedia.org Other products include 5-(4-bromo-2,5-dimethoxyphenyl)oxazole and a pyrazine (B50134) dimer, which may also be formed as artifacts during GC-MS analysis due to the heat of the injector port. nih.govresearchgate.net

Table of Identified Pyrolysis Products of bk-2C-B

Product Number Compound Name
1 1-(4-bromo-2,5-dimethoxyphenyl)ethanone
2 2-chloro-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
3 1-(4-bromo-2,5-dimethoxyphenyl)-2-hydroxyethanone
4 4-bromo-2,5-dimethoxybenzaldehyde
5 4-bromo-2,5-dimethoxybenzoic acid
6 4-bromo-1,2-dimethoxybenzene
7 4-bromo-2-hydroxy-5-methoxybenzaldehyde
8 1-bromo-4-ethenyl-2,5-dimethoxybenzene
9 1-bromo-4-ethyl-2,5-dimethoxybenzene
10 5-(4-bromo-2,5-dimethoxyphenyl)oxazole
11 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (unreacted)
12 2,5-bis(4-bromo-2,5-dimethoxyphenyl)pyrazine (dimer)

Source: Data compiled from pyrolytic studies. researchgate.netnih.govresearchgate.net

Comparative Analysis of Pyrolysis Profiles for Analogues (e.g., bk-2C-I)

To better understand the degradation process, a comparative pyrolysis study was conducted on bk-2C-B and its iodo analogue, 2-amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-I). researchgate.netnih.gov The results indicated that the pyrolysis pattern was largely unaffected by the substitution of the bromo- group with an iodo- group. researchgate.net Similar products were formed from both compounds under the same conditions. researchgate.netnih.gov

However, two additional products were uniquely detected in the pyrolyzate of bk-2C-I:

1-(2,5-dimethoxyphenyl)-ethanone

1-iodo-4-ethenyl-5-methoxyphenol researchgate.netnih.gov

This suggests that while the core degradation pathway is similar, the nature of the halogen substituent can introduce minor variations in the final product profile. researchgate.net

Elucidation of Mechanistic Pathways for Thermal Decomposition

The thermal decomposition of bk-2C-B hydrochloride is a complex process involving multiple reaction pathways. Analysis of the degradation products suggests several potential mechanisms. The presence of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and a pyrazine dimer in GC-MS analysis, even without deliberate pyrolysis, points to thermal lability in analytical instrumentation. nih.gov

One proposed mechanism involves the reaction of bk-2C-B with itself, where the primary amine of one molecule reacts with the beta-ketone of another, eventually leading to the formation of a stable pyrazine dimer after water elimination. wikipedia.orgresearchgate.net Another proposed fragmentation pathway for the formation of the oxazole (B20620) product (10) suggests that formaldehyde, formed in-situ from the breakdown of bk-2C-B, reacts with the parent compound. researchgate.net The variety of products, including those resulting from dehalogenation, deamination, and demethylation, indicates that a complex series of cleavage and rearrangement reactions occur upon heating. researchgate.net

Strategies for the Synthesis of Analogues and Derivatives for Research

The synthesis of analogues and derivatives of bk-2C-B (hydrochloride) is crucial for systematic research into its structure-activity relationships (SAR). These investigations allow for a deeper understanding of how modifications to its chemical structure influence its properties. Strategies for creating these analogues primarily focus on three areas: modification of the phenyl ring substituents, alteration of the β-keto group, and derivatization of the primary amine.

Starting Material Selection : The synthesis typically commences with a substituted benzaldehyde (B42025), such as 2,5-dimethoxy-4-bromobenzaldehyde.

Carbon Chain Extension : A Grignard reaction with a methylmagnesium halide is used to add a methyl group to the aldehyde, forming a secondary alcohol.

Oxidation : The secondary alcohol is then oxidized to the corresponding ketone, 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, using an oxidizing agent like pyridinium chlorochromate (PCC).

α-Halogenation : The ketone is brominated at the α-position to yield 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

Delépine Reaction : The α-bromo ketone is reacted with hexamethylenetetramine, followed by hydrolysis with hydrochloric acid to produce bk-2C-B as its hydrochloride salt. nih.govnih.gov

This core synthesis provides a robust platform for the generation of analogues and derivatives.

Substitution on the Phenyl Ring

Analogues with varied substituents on the aromatic ring can be synthesized by starting with appropriately substituted benzaldehydes. For instance, to create analogues where the bromine atom at the 4-position is replaced by other halogens (like chlorine or iodine) or different functional groups, the corresponding 4-substituted-2,5-dimethoxybenzaldehyde would be used as the initial precursor. The subsequent steps of the synthesis would largely remain the same.

A study on the synthesis of 4-substituted-2,5-dimethoxyphenethylamines, which are structurally related to bk-2C-B, highlights the feasibility of introducing a variety of groups at the 4-position to explore their impact on biological activity. nih.gov While this research focuses on the non-keto analogues, the synthetic principles for preparing the necessary precursors are directly applicable.

N-Alkylation and N-Acylation of the Primary Amine

Derivatization of the primary amine of bk-2C-B to secondary or tertiary amines can provide valuable insights into the role of the amine group in molecular interactions. Standard organic chemistry methods can be employed for this purpose.

N-Alkylation : Reductive amination is a common method for N-alkylation. This would involve reacting bk-2C-B with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. For example, reaction with formaldehyde would yield the N-methyl derivative, while reaction with benzaldehyde would produce the N-benzyl derivative. Direct N-alkylation using alkyl halides is also possible, though it can sometimes lead to over-alkylation, producing quaternary ammonium salts. rsc.org The use of a mild base and careful control of stoichiometry are crucial for selective mono-alkylation.

N-Acylation : The primary amine of bk-2C-B can be readily acylated using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. This would lead to the formation of N-acyl derivatives.

Research on N-benzyl derivatives of the related compound 2C-B has shown that such substitutions can significantly alter the compound's properties. nih.gov This underscores the scientific interest in preparing and studying the corresponding N-substituted derivatives of bk-2C-B.

Modification of the β-Keto Group

Altering the β-keto group represents a more fundamental change to the bk-2C-B scaffold. Strategies here could include:

Reduction to a β-Hydroxy Group : The ketone can be reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. This would yield the β-hydroxy derivative of 2C-B.

Replacement of the Ketone : More complex synthetic routes would be required to replace the ketone with other functional groups, which would significantly alter the electronic and steric properties of the molecule.

The following table summarizes some potential strategies for the synthesis of bk-2C-B analogues and derivatives for research purposes.

Analogue/Derivative Type Synthetic Strategy Key Reagents and Intermediates Research Focus
4-Position Phenyl Analogues Start with a different 4-substituted-2,5-dimethoxybenzaldehyde4-chloro/iodo/alkyl-2,5-dimethoxybenzaldehydeInvestigate the influence of the 4-substituent's electronic and steric properties.
N-Methyl Derivative Reductive amination of bk-2C-BFormaldehyde, Sodium CyanoborohydrideStudy the effect of a small N-alkyl group on activity.
N-Benzyl Derivative Reductive amination of bk-2C-BBenzaldehyde, Sodium CyanoborohydrideExplore the impact of a bulky, aromatic N-substituent. nih.gov
N-Acetyl Derivative N-acylation of bk-2C-BAcetic anhydride (B1165640) or Acetyl chloride, TriethylamineExamine the effect of an N-acyl group on the amine's basicity and hydrogen bonding capacity.
β-Hydroxy Derivative Reduction of the β-keto groupSodium BorohydrideAssess the importance of the ketone functionality for molecular interactions.

Mechanistic Considerations

The Delépine reaction proceeds via an SN2 reaction between the α-halo ketone and hexamethylenetetramine to form a quaternary ammonium salt. nih.gov Subsequent acid hydrolysis breaks down the hexamethylenetetramine cage, releasing the primary amine, formaldehyde, and ammonium chloride. The choice of acid for hydrolysis can influence the final salt form of the product. Using hydrochloric acid will yield the hydrochloride salt, as desired. nih.govnih.gov

For N-alkylation via reductive amination, the mechanism involves the initial formation of an imine or enamine intermediate between bk-2C-B and the carbonyl compound. This intermediate is then reduced in situ by the hydride reagent to form the secondary or tertiary amine. The choice of a mild reducing agent like sodium cyanoborohydride is often preferred as it does not readily reduce the ketone of the starting material or the carbonyl reagent.

These synthetic strategies provide a versatile toolbox for researchers to generate a library of bk-2C-B analogues and derivatives. The systematic study of these compounds is essential for a comprehensive understanding of the chemical and pharmacological properties of this class of molecules.

Advanced Analytical Chemistry for Comprehensive Compound Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the carbon-hydrogen framework and the types of chemical bonds present, respectively.

The ¹H NMR spectrum of bk-2C-B hydrochloride shows distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the aliphatic side-chain protons. The chemical shifts and coupling patterns are characteristic of the 1,2,4,5-tetrasubstituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum provides data on each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.

Interactive Table: ¹H and ¹³C NMR Data for bk-2C-B

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-1-114.9
C-2-153.2
C-37.34 (s)118.5
C-4-116.0
C-5-150.3
C-67.18 (s)115.8
C=O-191.0
CH₂4.48 (s)45.0
2-OCH₃3.89 (s)56.8
5-OCH₃3.84 (s)56.6
NH₂8.60 (br s)-

Data obtained from analysis in DMSO-d6. Chemical shifts (δ) are reported in parts per million (ppm) and 's' denotes a singlet, 'br s' denotes a broad singlet.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of bk-2C-B hydrochloride exhibits characteristic absorption bands that confirm the presence of key structural features such as the carbonyl group (C=O), amine group (N-H), aromatic ring (C=C), and ether linkages (C-O). nih.govuzh.ch The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory. uzh.chspectrabase.com

Interactive Table: Characteristic FTIR Absorption Bands for bk-2C-B

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H stretchPrimary amine
~2900C-H stretchAliphatic/Aromatic
~1680C=O stretchAryl ketone
~1590N-H bendPrimary amine
~1500C=C stretchAromatic ring
~1215C-O-C stretchAryl ether (asymmetric)
~1030C-O-C stretchAryl ether (symmetric)
~850C-H bendAromatic ring (out-of-plane)

Note: Specific peak positions can vary slightly based on the sample preparation and whether it is the free base or a salt form. spectrabase.com

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns. nih.gov For a compound like bk-2C-B, which contains bromine, MS techniques are particularly informative due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.gov

Gas chromatography-mass spectrometry (GC-MS) separates chemical mixtures and identifies components at a molecular level. nih.gov Analysis of underivatized bk-2C-B by GC-MS can be problematic, as the compound is susceptible to thermal degradation in the hot injector port. researchgate.net This can lead to the artificial formation of byproducts such as 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (B1315760) and a pyrazine (B50134) dimer, which are not detected when using liquid chromatography-based methods. researchgate.netnih.gov

To overcome this instability and obtain more informative spectra, derivatization of the primary amine group is often employed. nih.gov Derivatization with reagents like 2,2,2-trichloroethyl chloroformate allows for the determination of the molecular mass and yields highly informative electron ionization (EI) mass spectra. nih.govresearchgate.net

Interactive Table: Major EI Mass Spectral Fragments of bk-2C-B

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
258/260[M-CH₃]⁺ or [M-NH]⁺
245/247[M-C₂H₅]⁺ or [M-CH₂NH₂]⁺
230/232[M-C₂H₄N]⁺
216/218[M-C₂H₄NO]⁺

The presence of ion pairs (e.g., 258/260) reflects the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the characterization of novel compounds. nih.govresearchgate.net This technique allows for highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. policija.si For bk-2C-B, LC-HRMS analysis using an Orbitrap or Time-of-Flight (TOF) analyzer has been successfully applied. nih.govpolicija.si

Key findings from LC-HRMS analysis include:

Accurate Mass Measurement: The protonated molecule [M+H]⁺ of bk-2C-B has a theoretical exact mass that can be experimentally verified with high accuracy (e.g., a mass accuracy of 2.19 ppm has been reported). nih.gov This confirms the elemental formula as C₁₀H₁₂BrNO₃. nih.govpolicija.si

Isotopic Pattern: The presence of the bromine atom results in a characteristic isotopic cluster for the molecular ion, with [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 1:1 ratio. nih.gov The experimental isotopic pattern shows excellent correlation with the theoretical calculated pattern. nih.govresearchgate.net

Isotopic Fine Structure (IFS): Examination of the isotopic fine structure of the M+1, M+2, and M+3 peaks relative to the monoisotopic M+0 peak provides further confirmation of the assigned elemental formula. nih.govresearchgate.net

Fragmentation Analysis: Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ generates characteristic product ions that help to elucidate the molecular structure. nih.gov

Interactive Table: LC-HRMS Data for bk-2C-B [M+H]⁺

ParameterValue/ObservationSource
Elemental FormulaC₁₀H₁₂BrNO₃ nih.govpolicija.si
Observed m/z for [M(⁷⁹Br)+H]⁺273.0003 policija.si
Calculated m/z for [M(⁷⁹Br)+H]⁺273.0001 policija.si
Mass Error-0.96 ppm policija.si
Observed m/z for [M(⁸¹Br)+H]⁺275.0112 policija.si
Isotopic Ratio ([M+H]⁺/[M+2+H]⁺)~1:1 nih.gov

Electrospray ionization-multistage mass spectrometry (ESI-MSn) provides deeper insight into the structure of a compound by allowing for sequential fragmentation of ions. poderjudicial.gub.uy In this technique, the protonated molecule [M+H]⁺, generated by the soft ionization ESI source, is selected and subjected to collision-induced dissociation (CID) to produce first-generation product ions (MS²). mzcloud.org One of these product ions can then be isolated and fragmented again to produce second-generation product ions (MS³), and so on.

This sequential fragmentation helps to establish connectivity within the molecule. For bk-2C-B, MSn experiments performed on the [M+H]⁺ ion (m/z 274/276) reveal characteristic fragmentation pathways. nih.gov The study of these MH⁺ collision-induced dissociation product ions is crucial for characterizing the molecular structure. nih.gov

Interactive Table: Key ESI-MS² Product Ions of bk-2C-B [M+H]⁺

Precursor Ion m/zProduct Ion m/zProposed Neutral Loss
274/276257/259NH₃ (Ammonia)
274/276246/248CO (Carbon Monoxide)
274/276228/230CO + H₂O
274/276198/200CO + H₂O + C₂H₄
274/276171/173Loss of side chain and CO

Fragmentation data is compiled from reported CID studies. nih.govresearchgate.net The combination of these analytical techniques provides a comprehensive and unambiguous characterization of bk-2C-B hydrochloride. nih.gov

Mass Spectrometry (MS) Techniques

Accurate Mass Measurements and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of novel compounds like bk-2C-B. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule.

Researchers utilizing an Orbitrap® analyzer achieved accurate mass measurements of the protonated molecule (MH+) of bk-2C-B with a mass accuracy of 2.19 ppm. nih.gov The presence of bromine (Br) isotopes, ⁷⁹Br and ⁸¹Br, in the molecule results in a distinctive isotopic pattern in the mass spectrum. nih.govresearchgate.net This pattern is characterized by two major peaks of nearly equal intensity separated by approximately 2 mass-to-charge ratio (m/z) units. Specifically, the protonated molecule exhibits peaks at m/z 274 (for C₁₀H₁₃⁷⁹BrNO₃⁺) and m/z 276 (for C₁₀H₁₃⁸¹BrNO₃⁺). tandfonline.com

The experimental isotopic pattern for the MH+ ion of bk-2C-B has been shown to be fully superimposable with the calculated theoretical pattern, with relative isotopic abundance values for the M+1 and M+2 peaks being less than 4%. nih.govresearchgate.net Furthermore, the isotopic fine structure (IFS) of the M+1, M+2, and M+3 isotopic peaks, which arises from the contributions of ¹³C, ²H, ¹⁵N, and ¹⁸O isotopes, has been found to be in complete accordance with theoretical values. nih.govresearchgate.net These precise measurements and pattern correlations provide strong evidence for the elemental formula C₁₀H₁₂BrNO₃. nih.govresearchgate.net

Table 1: Accurate Mass Measurement Data for bk-2C-B

ParameterObserved ValueTheoretical ValueReference
Formula C₁₀H₁₂BrNO₃- nih.gov
Protonated Molecule (MH⁺) 274.0076, 276.0055273.0001 (monoisotopic) policija.si
Mass Accuracy 2.19 ppm- nih.gov
Mass Error (ppm) -0.96- policija.si
Collision-Induced Dissociation (CID) Product Ion Characterization

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected ion (in this case, the protonated molecule of bk-2C-B) to generate a characteristic fragmentation pattern. This pattern provides structural information, acting as a fingerprint for the molecule.

The study of the MH+ CID product ions is crucial for elucidating the molecular structure of bk-2C-B. nih.govresearchgate.net The fragmentation profile obtained through CID experiments is highly comparable with literature data for this compound. tandfonline.com The analysis of product ions validates the structural assignments made through other analytical methods. tandfonline.com The combination of accurate mass measurements and CID fragmentation data allows for a high degree of confidence in the identification of bk-2C-B, even in the absence of a reference standard. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating bk-2C-B from other substances in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds like bk-2C-B. Several methods have been developed for its analysis.

One UHPLC-HRMS method utilized a C18 column with a gradient elution program. The mobile phase consisted of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). unb.br The gradient started at 1% B, increased to 99% B, and then returned to the initial conditions, with a total run time of 14.1 minutes. unb.br Another LC-HRMS method employed an XBridge® C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. euseme.eu

Liquid chromatographic analysis is particularly advantageous as it avoids the on-column degradation that can occur with gas chromatography. researchgate.netnih.gov

Table 2: Example HPLC/UHPLC Method Parameters for bk-2C-B Analysis

ParameterCondition 1Condition 2Reference
Column XBridge® C18 (2.1x100 mm, 3.5 µm)Not Specified unb.breuseme.eu
Mobile Phase A 0.1% Formic Acid in WaterWater with 0.1% Formic Acid unb.breuseme.eu
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid unb.breuseme.eu
Flow Rate 200 µL/min0.5 mL/min unb.breuseme.eu
Column Temperature Room Temperature40 °C unb.breuseme.eu
Injection Volume 8 µL1 µL unb.breuseme.eu
Detection HRMS (Orbitrap)MS/MS unb.breuseme.eu

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another widely used technique for the analysis of psychoactive substances. However, the analysis of underivatized bk-2C-B by GC-MS can be problematic. researchgate.netnih.gov There is potential for the artificial formation of degradation products, such as 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and a pyrazine dimer, in the hot GC injector. researchgate.netnih.gov

To overcome this issue, derivatization of the bk-2C-B molecule can be performed. Derivatization with 2,2,2-trichloroethyl chloroformate has been shown to yield highly informative electron ionization (EI) mass spectra, allowing for the determination of the molecular mass. nih.govresearchgate.net Pyrolysis-GC/MS has also been used to study the degradation products of bk-2C-B when exposed to heat. ljmu.ac.uknih.gov

Ion Chromatography for Salt Confirmation

Ion chromatography is a specific type of liquid chromatography used for the separation and analysis of ions. In the context of bk-2C-B, ion chromatography has been employed to confirm the salt form of the compound. researchgate.netnih.gov Analysis confirmed that a purchased sample of bk-2C-B consisted of a mixture of hydrochloride and hydrobromide salts. researchgate.netnih.gov This finding suggested that the synthesis might have involved a hexamethylenetetramine route followed by hydrolysis with hydrochloric acid. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography analysis has been performed on both a purchased sample of bk-2C-B (which was a mixed hydrochloride/hydrobromide salt) and a synthesized sample of bk-2C-B hydrochloride. researchgate.netnih.gov The analysis not only confirmed the molecular structure but also revealed the existence of polymorphs—different crystalline forms of the same compound. researchgate.netnih.gov The study of polymorphism is crucial as different polymorphs can exhibit different physical properties.

Determination of Salt Form and Stoichiometry

The salt form of a compound is a critical aspect of its identity, influencing its physical properties such as solubility, stability, and melting point. For bk-2C-B, which is an amine, it is commonly prepared and distributed as a salt to improve its handling and stability. The synthesis of bk-2C-B can involve the Delépine reaction, where an α-brominated intermediate reacts with hexamethylenetetramine, followed by hydrolysis with hydrochloric acid to yield the primary amine. nih.govwikipedia.org This process naturally leads to the formation of the hydrochloride salt.

However, analyses of commercially available bk-2C-B have revealed complexities. In one study, a purchased sample was found to be a mixture of hydrochloride (HCl) and hydrobromide (HBr) salts. nih.gov This finding suggests that the synthesis may have involved the hexamethylenetetramine route, which can result in a mixed salt composition upon acid hydrolysis. nih.gov

To definitively determine the salt form and the stoichiometric ratio of the base to the acid, specific analytical techniques are employed.

Ion Chromatography (IC): This method is highly effective for separating and quantifying anions. In the analysis of bk-2C-B, IC was used to confirm the presence of both chloride and bromide ions in a test-purchased sample, verifying its mixed salt nature. nih.gov

X-ray Crystallography: This powerful technique provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice. By analyzing the crystal structure, it is possible to identify the constituent ions (the protonated bk-2C-B cation and the counter-anions) and their precise stoichiometric relationship. nih.gov This technique confirmed that a synthesized reference standard was the hydrochloride salt, while a purchased sample contained both hydrochloride and hydrobromide salts. nih.gov

Analytical TechniqueApplication in bk-2C-B AnalysisFindings
Ion Chromatography Separation and identification of anions.Confirmed the presence of a mixture of hydrochloride and hydrobromide salts in a commercially sourced sample. nih.gov
X-ray Crystallography Determination of the precise 3D structure and ionic composition of the crystalline solid.Confirmed the identity of a synthesized sample as the pure hydrochloride salt and a purchased sample as a mixed HCl/HBr salt. nih.gov

Investigation of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. The investigation of polymorphism is crucial for quality control and for understanding the physical characteristics of a crystalline substance.

Research has shown that bk-2C-B exists as polymorphs. nih.gov X-ray crystallography has been the key analytical tool in identifying these different crystalline forms. nih.gov

A study comparing a test-purchased sample of bk-2C-B (which was a mixed hydrochloride/hydrobromide salt) with a synthesized reference sample (which was the pure hydrochloride salt) revealed that the two existed as different polymorphs. nih.gov This demonstrates that variations in the salt composition can lead to different crystal packing arrangements.

The existence of polymorphs means that different batches of bk-2C-B hydrochloride could have varying physical properties depending on the crystallization conditions used during synthesis and purification.

Compound FormAnalytical TechniqueKey Finding
bk-2C-B (mixed HCl/HBr salt) X-ray CrystallographyExhibits a distinct polymorphic form. nih.gov
bk-2C-B (synthesized HCl salt) X-ray CrystallographyExists as a different polymorph compared to the mixed salt form. nih.gov

Pharmacological Characterization Through in Vitro and Preclinical in Vivo Studies

Receptor Binding Affinities and Functional Efficacy

The pharmacological activity of bk-2C-B, a β-ketone analog of 2C-B, is largely defined by its interactions with various neurotransmitter receptors. wikipedia.orgglpbio.com Like other substituted cathinones, it is suggested to have an affinity for serotonin (B10506) 5-HT2 receptor subtypes. wikipedia.org

Characterization of Serotonin Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2C)

Studies have shown that bk-2C-B interacts with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The introduction of a β-ketone to the 2C-B structure significantly reduces its binding affinity at the 5-HT2A receptor site. wikipedia.org In an assay measuring β-arrestin2 recruitment to the 5-HT2A receptor, bk-2C-B demonstrated an EC50 of 905 nM and an efficacy of 40.8% compared to LSD. wikipedia.org For the 5-HT2C receptor, its parent compound 2C-B is known to be an activator, with a pEC50 of 6.8 for arachidonic acid release. glpbio.comcaymanchem.com While specific data for bk-2C-B at the 5-HT2C receptor is limited, the structural similarity suggests a potential for interaction. wikipedia.org In one in vitro study, bk-2C-B was qualitatively screened for its activity on human 5-HT2A and 5-HT1A receptors, showing a measurable signal intensity at the 5-HT2A receptor, suggesting it acts as a full agonist. aklagare.se

Comparative Analysis of Binding Profiles with Parent Compound 2C-B

The addition of the β-ketone group dramatically alters the pharmacological profile of bk-2C-B compared to its parent compound, 2C-B. Notably, the binding affinity and efficacy at the 5-HT2A receptor are significantly lower for bk-2C-B. wikipedia.org For comparison, 2C-B has an EC50 of 9.03 nM and an efficacy of 89.0% in the same β-arrestin2 recruitment assay. wikipedia.org This indicates that bk-2C-B is substantially less potent at this key psychedelic receptor. While 2C-B is a partial agonist at 5-HT2A and 5-HT2C receptors, bk-2C-B's profile appears to be that of a much weaker agonist. wikipedia.orgfrontiersin.org Furthermore, 2C-B has been shown to have a low efficacy at the human serotonin 5-HT2A receptor. wikipedia.org

CompoundEC50 (5-HT2A)Efficacy (5-HT2A)
bk-2C-B 905 nM40.8%
2C-B 9.03 nM89.0%

Assessment of Interactions with Other Neurotransmitter Receptors (e.g., μ-opioid, Cannabinoid-1, 5-HT1A)

In vitro studies have explored the interaction of bk-2C-B with other receptor systems. A qualitative screening showed a measurable signal intensity at the human μ-opioid receptor, suggesting some level of agonistic activity. aklagare.se Specifically, at a concentration of 270 nM, bk-2C-B has been shown to elicit a 0 to 50% agonistic response at the μ-opioid receptor. wikipedia.org The same screening found no significant interaction with the cannabinoid-1 (CB1) receptor. aklagare.se With regard to the 5-HT1A receptor, the study did not find a measurable signal intensity for bk-2C-B. aklagare.se In contrast, its parent compound 2C-B has been noted to have significant affinity for 5-HT1A and 5-HT1B receptors. europa.eu

Molecular Mechanisms of Action and Signal Transduction Pathways

The molecular actions of bk-2C-B are tied to its role as a receptor agonist and its influence on neurotransmitter systems.

Investigation of Agonist/Partial Agonist Activity

As established, bk-2C-B acts as a partial agonist at the 5-HT2A receptor, albeit with significantly reduced potency and efficacy compared to 2C-B. wikipedia.org An in vitro study on transfected cells classified bk-2C-B as a full agonist at the 5-HT2A receptor, with a signal intensity 10 times above the detection limit. aklagare.se The study also noted a low-level agonistic response at the μ-opioid receptor. aklagare.se The parent compound, 2C-B, is described as a partial agonist at both 5-HT2A and 5-HT2C receptors. wikipedia.orgfrontiersin.org In some experimental models, such as Xenopus laevis oocytes, 2C-B has even been observed to act as a 5-HT2A receptor antagonist. nih.gov

Evaluation of Neurotransmitter Reuptake Modulation (Dopamine, Serotonin, Noradrenaline Transporters)

While direct studies on bk-2C-B's effects on neurotransmitter transporters are scarce, inferences can be drawn from its structural class and its parent compound. Substituted cathinones and compounds of the 2C family may interfere with the reuptake of dopamine (B1211576), serotonin, and noradrenaline. wikipedia.org The parent compound, 2C-B, is known to be an inhibitor of the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine (B1679862) (NET) and dopamine (DAT) transporters. nih.govresearchgate.net However, closely related 2C-series compounds showed no significant activity as monoamine releasing agents for serotonin, norepinephrine, or dopamine. wikipedia.org One study noted that 2C-B inhibits SERT and NET at higher concentrations. researchgate.net Additionally, bk-2C-B has been studied for its affinity towards monoamine oxidase (MAO) enzymes. It demonstrated weak inhibition of MAO-B with an IC50 value of 14 μM, while its inhibition of MAO-A was even weaker and could not be determined. wikipedia.orgaklagare.se This suggests a potential for drug-drug interactions with substances that mimic amine neurotransmitters. wikipedia.org

Transporter/Enzymebk-2C-B Activity2C-B Activity
Dopamine Transporter (DAT) Possible interference wikipedia.orgLow inhibition researchgate.net
Serotonin Transporter (SERT) Possible interference wikipedia.orgInhibitor nih.govresearchgate.net
Noradrenaline Transporter (NET) Possible interference wikipedia.orgLow inhibition researchgate.net
Monoamine Oxidase-A (MAO-A) Very weak inhibition wikipedia.orgIC50 > 100 µM aklagare.se
Monoamine Oxidase-B (MAO-B) Weak inhibition (IC50 = 14 µM) wikipedia.orgaklagare.seIC50 = 58 µM aklagare.se

Monoamine Oxidase (MAO) Inhibition Profiling

The potential for bk-2C-B to inhibit the activity of monoamine oxidase (MAO), a critical enzyme in the metabolism of monoamine neurotransmitters, has been a subject of in vitro investigation. uni-saarland.denih.govresearchgate.net MAO exists in two primary isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine. uni-saarland.dewikipedia.org

Assessment of MAO-A Inhibition Potential

In vitro studies assessing the interaction of bk-2C-B with human monoamine oxidase-A (MAO-A) have demonstrated that the compound is a very weak inhibitor of this enzyme isoform. wikipedia.org In a study that tested a range of phenethylamine-derived substances, the inhibition caused by bk-2C-B at the MAO-A enzyme was so weak that a half-maximal inhibitory concentration (IC50) value could not be determined. uni-saarland.dewikipedia.org While a broader study of 17 related compounds concluded that 13 of them, including bk-2C-B, showed some inhibition potential for MAO-A, the specific data for bk-2C-B points towards minimal activity at this site. uni-saarland.denih.gov

Assessment of MAO-B Inhibition Potential

Conversely, bk-2C-B has been shown to exhibit measurable, albeit weak, inhibitory activity at the monoamine oxidase-B (MAO-B) isoform. wikipedia.org An in vitro assay determined the IC50 value for bk-2C-B at the MAO-B enzyme to be 14 μM. wikipedia.orgncats.io This level of inhibition is considered weak. wikipedia.org In a comparative study of related phenethylamines, where IC50 values for MAO-B inhibition ranged from 1.7 to 180 μM for the active compounds, bk-2C-B's value falls within this spectrum. nih.govresearchgate.net

In Vitro MAO Inhibition Profile of bk-2C-B

EnzymeInhibition PotentialIC50 ValueReference
MAO-AVery WeakNot determinable wikipedia.org
MAO-BWeak14 μM wikipedia.orgncats.io

Studies on Functional Selectivity at Serotonin Receptor Subtypes

The interaction of bk-2C-B with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, has been investigated to understand its functional activity. Functional selectivity refers to the ability of a ligand to differentially activate signaling pathways through the same receptor. Research indicates that the introduction of a β-ketone group to the 2C-B structure to form bk-2C-B significantly alters its activity at the 5-HT2A receptor. wikipedia.org

Studies have specifically measured the functional response of bk-2C-B at the human 5-HT2A receptor. wikipedia.orgaklagare.se In an in vitro assay that measured β-arrestin2 recruitment—a specific intracellular signaling pathway—bk-2C-B was characterized as a partial agonist. wikipedia.org The half-maximal effective concentration (EC50) for β-arrestin2 recruitment was found to be 905 nM, with an efficacy of 40.8% relative to lysergic acid diethylamide (LSD). wikipedia.org This demonstrates a markedly lower potency and efficacy compared to its non-keto analogue, 2C-B, which exhibited an EC50 of 9.03 nM and an efficacy of 89.0% in the same assay. wikipedia.org

Another qualitative in vitro screening on transfected cells characterized bk-2C-B as a full agonist at the human 5-HT2A receptor, though its potency was considered low in comparison to LSD. aklagare.se The same study noted a measurable signal intensity at the µ-opioid receptor. aklagare.se While bk-2C-B is suggested to have an affinity for various subtypes of the serotonin 5-HT2 receptor like other related compounds, there is a lack of sufficient studies on its specific binding and functional selectivity profile at other serotonin receptor subtypes. wikipedia.org

In Vitro Functional Activity of bk-2C-B at the 5-HT2A Receptor (β-Arrestin2 Recruitment Assay)

CompoundEC50 (nM)Efficacy (% vs. LSD)Reference
bk-2C-B90540.8% wikipedia.org
2C-B (for comparison)9.0389.0% wikipedia.org

Metabolic Pathways and Biotransformation in Research Models

Identification of Phase I Metabolites

Phase I metabolism of phenethylamines like 2C-B, and presumably bk-2C-B, primarily involves oxidative reactions designed to increase the polarity of the compound. nih.gov These reactions are catalyzed by various enzyme systems within the liver. wikipedia.orgwikipedia.org

Oxidative deamination is a principal metabolic pathway for 2C-B and is anticipated to be significant for bk-2C-B as well. wikipedia.orgwikipedia.orgnih.gov This process, primarily mediated by monoamine oxidase (MAO) enzymes, leads to the formation of an aldehyde intermediate. researchgate.netsigmaaldrich.com This unstable aldehyde is then further metabolized through either reduction to an alcohol or oxidation to a carboxylic acid. sigmaaldrich.com

Key oxidative deamination metabolites identified in studies with 2C-B include:

2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) : The alcohol metabolite. wikipedia.orgnih.govresearchgate.net

4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) : The carboxylic acid metabolite. wikipedia.orgnih.govnih.gov

4-bromo-2,5-dimethoxybenzoic acid (BDMBA) : Another acidic metabolite formed through oxidative deamination. wikipedia.orgnih.gov

Table 1: Key Phase I Oxidative Deamination Metabolites (Extrapolated from 2C-B)

Metabolite NameAbbreviationMetabolic Process
2-(4-bromo-2,5-dimethoxyphenyl)-ethanolBDMPEReduction of aldehyde intermediate
4-bromo-2,5-dimethoxyphenylacetic acidBDMPAAOxidation of aldehyde intermediate
4-bromo-2,5-dimethoxybenzoic acidBDMBAOxidative deamination

Another significant Phase I pathway is the O-demethylation of the methoxy (B1213986) groups on the phenyl ring. wikipedia.orgwikipedia.orgresearchgate.net This process can occur either before or after oxidative deamination. wikipedia.orgnih.gov In studies with rats, metabolites resulting from the removal of one of the methyl groups (2-O-desmethyl or 5-O-desmethyl metabolites) have been identified. sigmaaldrich.com Subsequent acetylation of the amino group can also occur following demethylation. sigmaaldrich.com

For 2C-B, demethylation of the primary metabolites leads to hydroxylated compounds. For instance, the demethylation of BDMPAA results in 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA). researchgate.net Similarly, BDMPE can be metabolized to 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE). nih.govresearchgate.net The formation of B-2-HMPE has been observed in hepatocytes from humans, monkeys, and rabbits. wikipedia.orgnih.gov One major metabolite found in rats is 4-bromo-2-hydroxy-5-methoxyphenethylamine (2H5M-BPEA). nih.gov

Table 2: Key Phase I O-Demethylation Metabolites (Extrapolated from 2C-B)

Metabolite NameAbbreviationPrecursor Metabolite
4-bromo-2-hydroxy-5-methoxyphenylacetic acidB-2-HMPAABDMPAA
2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanolB-2-HMPEBDMPE
4-bromo-2-hydroxy-5-methoxyphenethylamine2H5M-BPEA2C-B

Interspecies differences in metabolism have been noted. For example, a unique metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified after incubating 2C-B with mouse hepatocytes, but not with human or other species' cells. nih.gov This highlights the potential for varied metabolic profiles across different research models.

Identification of Phase II Metabolites

Following Phase I reactions, the resulting metabolites often undergo Phase II conjugation to further increase their water solubility and facilitate their excretion from the body. nih.gov

Glucuronidation is a common Phase II pathway where glucuronic acid is attached to the metabolite. nih.gov This process makes the resulting product highly hydrophilic and ready for elimination via urine or bile. nih.gov Studies on related compounds suggest that metabolites of 2C-B can be excreted as O-glucuronides or O-sulphates. researchgate.net The hydroxyl groups introduced during O-demethylation provide active sites for this conjugation to occur.

Elucidation of Key Enzymatic Systems Involved in Biotransformation

The biotransformation of 2C-B, and by extension bk-2C-B, is mediated by specific enzyme systems.

Monoamine Oxidase (MAO) : The oxidative deamination of 2C-B is primarily carried out by both MAO-A and MAO-B enzymes. wikipedia.orgresearchgate.netnih.gov These enzymes are crucial for the initial step that leads to the formation of alcohol and acid metabolites. researchgate.net Research on bk-2C-B has shown it to be a weak inhibitor of MAO-B. wikipedia.org

Cytochrome P450 (CYP) System : The cytochrome P450 superfamily of enzymes is responsible for catalyzing a wide range of oxidative reactions in Phase I metabolism. nih.govnih.gov While the specific isozymes have not been fully elucidated for bk-2C-B, it is believed that the CYP system is involved in the O-demethylation of 2C-B and its metabolites. researchgate.net

Table 3: Enzymatic Systems in Biotransformation (Extrapolated from 2C-B)

Enzyme SystemMetabolic PathwayKey Enzymes
Monoamine OxidaseOxidative DeaminationMAO-A, MAO-B
Cytochrome P450O-DemethylationVarious CYP Isozymes

Role of Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters and various xenobiotics. Research into the interaction of bk-2C-B with these enzymes has indicated a potential for inhibition.

The table below summarizes the inhibitory potential of bk-2C-B on MAO enzymes based on available research findings.

EnzymeInhibition PotentialResearch Findings
MAO-A ExhibitedShowed inhibition potential in a study of 17 phenethylamine (B48288) derivatives.
MAO-B ExhibitedShowed inhibition potential in a study of 17 phenethylamine derivatives.

It is important to note that the direct metabolism of bk-2C-B by MAO-A and MAO-B, as opposed to its inhibitory effect on these enzymes, has not been fully characterized. Further research is required to determine if bk-2C-B acts as a substrate for these enzymes and to identify the resulting metabolites.

Involvement of Cytochrome P450 (CYP450) Enzymes

The cytochrome P450 (CYP450) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. For many phenethylamine derivatives, CYP450 enzymes, particularly isoforms like CYP2D6, are involved in processes such as O-demethylation.

Currently, there is a lack of specific research data identifying the particular CYP450 isoenzymes involved in the metabolism of bk-2C-B. While it is hypothesized that CYP450 enzymes could play a role in its biotransformation, for instance, through demethylation of its methoxy groups, dedicated studies with human liver microsomes or recombinant CYP450 enzymes are needed to confirm this and to identify the specific isoforms responsible. Without such studies, the contribution of the CYP450 system to the metabolic clearance of bk-2C-B remains speculative.

Application of In Vitro Metabolic Models (e.g., Liver Microsomes, Cell Lines)

In vitro metabolic models are essential tools for characterizing the metabolic pathways of new compounds in a controlled laboratory setting. Human liver microsomes, which contain a high concentration of CYP450 enzymes, and cultured cell lines, such as hepatocytes, are commonly used for this purpose.

A comprehensive search of the scientific literature did not yield any studies that have specifically utilized in vitro models like liver microsomes or cell lines to investigate the metabolic pathways of bk-2C-B. While studies on the structurally related compound 2C-B have employed human hepatocytes to identify metabolites resulting from oxidative deamination and demethylation, similar research on bk-2C-B has not been published. nih.govresearchgate.net The application of these in vitro systems would be invaluable in identifying the primary metabolites of bk-2C-B and the enzymes responsible for their formation, providing a clearer picture of its biotransformation.

In Vivo Metabolic Profiling in Animal Models (e.g., Rodent Studies)

In vivo studies using animal models, such as rodents, are crucial for understanding the complete metabolic profile of a compound, including the formation and excretion of metabolites in a whole-organism system.

As with in vitro studies, there is a notable absence of published research on the in vivo metabolic profiling of bk-2C-B in any animal models. Studies on the analogue 2C-B in rats have identified several urinary metabolites, indicating two main metabolic pathways: deamination followed by oxidation or reduction, and O-demethylation followed by N-acetylation. nih.govresearchgate.net However, due to the structural difference (the presence of a beta-keto group in bk-2C-B), it cannot be assumed that the metabolic pathways will be identical. Dedicated in vivo studies in rodent models are necessary to identify the specific metabolites of bk-2C-B and to understand its pharmacokinetic profile.

Structure Activity Relationship Sar Elucidation

Comprehensive Analysis of the Impact of the β-Ketone Moiety on Biological Activity

The introduction of a ketone group at the beta (β) position of the phenethylamine (B48288) backbone, creating a β-keto-phenethylamine, has a profound impact on the compound's interaction with its biological targets. This structural modification is the primary distinction between bk-2C-B and its non-keto analog, 2C-B.

Research has demonstrated that the presence of the β-ketone in bk-2C-B significantly reduces its potency and efficacy at the serotonin (B10506) 5-HT2A receptor, a key target for many psychoactive phenethylamines. ugent.be In a β-arrestin2 recruitment assay, which measures the functional activation of the receptor, bk-2C-B displayed a half-maximal effective concentration (EC50) of 905 nM and a maximal efficacy (Emax) of 40.8% relative to a reference agonist. In stark contrast, its parent compound, 2C-B, exhibited an EC50 of 9.03 nM and an Emax of 89.0% in the same assay. ugent.be This represents a roughly 100-fold decrease in potency for bk-2C-B.

This dramatic reduction in activity can be attributed to several factors. The β-ketone group alters the electronic distribution and conformation of the molecule. The electron-withdrawing nature of the carbonyl group can decrease the basicity of the amine, potentially affecting the crucial ionic interaction with the aspartate residue (D3.32) in the binding pocket of the 5-HT2A receptor. nih.gov Furthermore, the planarity of the β-keto group introduces conformational constraints that may hinder the optimal orientation of the molecule within the receptor's binding site.

Table 1: Comparative in vitro activity of bk-2C-B and 2C-B at the 5-HT2A Receptor
CompoundEC50 (nM)Emax (%)
bk-2C-B90540.8
2C-B9.0389.0

Determinants of Activity Attributed to Aromatic Ring Substituents (e.g., Bromine, Methoxy (B1213986) Groups)

The substitution pattern on the aromatic ring of bk-2C-B, specifically the bromine atom at the 4-position and the methoxy groups at the 2- and 5-positions, is a critical determinant of its biological activity. This substitution pattern is characteristic of the "2C" family of phenethylamines.

The 2,5-dimethoxy substitution is considered optimal for activity at the 5-HT2A receptor. biomolther.org These methoxy groups are believed to orient the molecule within the binding pocket through interactions with specific amino acid residues. Molecular modeling studies of related phenethylamines suggest that the oxygen atoms of these methoxy groups can act as hydrogen bond acceptors. nih.gov

The bromine atom at the 4-position also plays a significant role. Halogen substituents at this position generally enhance the affinity of phenethylamines for the 5-HT2A receptor. biomolther.org The potency of 4-substituted 2,5-dimethoxyphenethylamines at the 5-HT2A receptor follows the general trend of I > Br > Cl > H. nih.gov This suggests that the size and lipophilicity of the substituent at this position are important for optimal interaction with a hydrophobic pocket within the receptor.

Characterization of Intermolecular Interactions with Biological Targets

While a specific molecular docking study for bk-2C-B is not extensively detailed in the available literature, the nature of its intermolecular interactions with biological targets such as the 5-HT2A receptor can be inferred from studies of structurally similar phenethylamines and cathinones. These interactions are a combination of hydrogen bonds, dipole-dipole interactions, van der Waals forces, and hydrophobic interactions.

Hydrogen Bonding Interactions

The bk-2C-B molecule possesses several potential hydrogen bond donors and acceptors. The primary amine is a key hydrogen bond donor and is expected to form a crucial salt bridge with the highly conserved aspartate residue D134(3.32) in the orthosteric binding site of the 5-HT2A receptor. nih.govnih.gov The oxygen atoms of the two methoxy groups on the aromatic ring and the oxygen of the β-ketone can act as hydrogen bond acceptors. nih.gov These groups may form hydrogen bonds with serine residues, such as S239(5.43) and S242(5.46), within the binding pocket. nih.gov

Hydrophobic Interactions

The aromatic ring of bk-2C-B and the bromine atom contribute to its hydrophobic character. The phenyl ring can participate in π-π stacking or π-alkyl interactions with aromatic residues in the binding pocket, such as phenylalanine (e.g., F320(6.44), F328(6.52)) and tryptophan (e.g., W324(6.48)). nih.gov The 4-bromo substituent is thought to occupy a hydrophobic tunnel within the 5-HT2A receptor, contributing to the ligand's potency. chemrxiv.org The optimization of these hydrophobic interactions is a key factor in the binding affinity of phenethylamine derivatives.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned
Compound NameSystematic Name
bk-2C-B (hydrochloride)2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one hydrochloride
2C-B2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine

Research and Regulatory Contextualization

Classification within Controlled Substances Frameworks Affecting Research

The legal status of bk-2C-B (hydrochloride) is not uniform globally, reflecting the varied approaches of different regulatory bodies to the challenge of new psychoactive substances (NPS). In several countries, it is explicitly controlled, while in others, its legal standing is more ambiguous and may be determined by broader legislation targeting substance analogues.

In the United States , bk-2C-B is not specifically scheduled at the federal level. However, as a structural analogue of 2C-B, a Schedule I controlled substance, it falls under the purview of the Federal Analogue Act. Current time information in Dumfries and Galloway, GB.usdoj.gov This act allows for any substance that is "substantially similar" in chemical structure and pharmacological effects to a Schedule I or II controlled substance to be treated as such if intended for human consumption. usdoj.gov Consequently, researchers in the U.S. must navigate the complexities of this legislation, as the possession and distribution of bk-2C-B for research could be subject to the same stringent regulations as a Schedule I substance. This necessitates registration with the Drug Enforcement Administration (DEA) for any research involving the compound. usdoj.gov

In the United Kingdom , bk-2C-B is captured by the Psychoactive Substances Act 2016. This legislation adopts a blanket ban approach, making it illegal to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect. www.gov.uk Research activities, however, are exempt from the principal offenses under this act, provided they are conducted in accordance with ethical and regulatory standards. www.gov.uk For substances that fall under the Misuse of Drugs Act 1971 as a controlled drug (which can include analogues of scheduled substances), a Home Office domestic license is required for research, production, possession, or supply. warwick.ac.uked.ac.uk

Germany has addressed the rise of NPS through the New Psychoactive Substances Act (NpSG). This legislation prohibits the acquisition, possession, and sale of substances belonging to certain chemical classes, including phenethylamines. researchgate.net Notably, the NpSG explicitly permits the use of these substances for commercial, industrial, and research purposes. researchgate.net This creates a legal framework where legitimate scientific investigation of compounds like bk-2C-B can occur, albeit within a regulated environment.

Other jurisdictions have also taken steps to control bk-2C-B. In Canada , it is classified as a Schedule III controlled substance. Sweden has classified it as a narcotic, and in Switzerland , it is a controlled substance. wikipedia.org

The following table summarizes the legal status of bk-2C-B in selected jurisdictions:

JurisdictionLegal StatusLegislationImplications for Research
United States Unscheduled, but a potential analogue of a Schedule I drugFederal Analogue ActSubject to Schedule I regulations, requiring DEA registration for research. usdoj.gov
United Kingdom ControlledPsychoactive Substances Act 2016 / Misuse of Drugs Act 1971Research is exempt from the Psychoactive Substances Act's main offenses, but a Home Office license is required if considered a controlled drug analogue. www.gov.ukwarwick.ac.uked.ac.uk
Germany ControlledNew Psychoactive Substances Act (NpSG)Possession and distribution are illegal, but use for research is explicitly permitted. researchgate.net
Canada Schedule III Controlled SubstanceControlled Drugs and Substances ActA license is required for research purposes.
Sweden NarcoticResearch is highly restricted and requires specific permits.
Switzerland Controlled SubstanceResearch is regulated and requires authorization.

Implications for Access and Handling in Academic and Forensic Research Laboratories

The classification of bk-2C-B (hydrochloride) under various controlled substance frameworks has significant practical implications for its acquisition, storage, use, and disposal in research settings. Laboratories must adhere to strict protocols to ensure compliance with national and institutional regulations.

Acquisition and Licensing: In jurisdictions where bk-2C-B is a controlled substance or a regulated analogue, academic and forensic laboratories must typically obtain specific licenses or registrations from governmental bodies like the U.S. DEA or the UK Home Office. usdoj.govwarwick.ac.uk The application process for these licenses often requires a detailed research protocol outlining the scientific justification for using the substance, the quantities needed, and the qualifications of the researchers. warwick.ac.uk Suppliers of bk-2C-B for research purposes are also regulated and will require proof of these licenses before completing a sale.

Security and Storage: The storage of controlled substances is highly regulated to prevent diversion and unauthorized access. In the U.S., for example, Schedule I substances must be stored in a securely locked, substantially constructed cabinet or safe. illinois.edu Access to these storage areas must be strictly limited to authorized personnel. illinois.edu Laboratories are often required to maintain detailed logs of who has access to the keys or combinations for these storage units. illinois.edu

Record-Keeping and Inventory Management: Meticulous record-keeping is a cornerstone of compliance for research involving controlled substances. Laboratories must maintain a perpetual inventory of each controlled substance, from acquisition to disposal. berkeley.eduusc.edu These records must document the date of receipt, the quantity received, the use of the substance (including the date, amount used, and the purpose of use), and the name of the individual who used it. berkeley.edu All records must be readily available for inspection by regulatory authorities. usc.edu For Schedule I and II substances in the U.S., these records must be kept separate from all other laboratory records. usdoj.gov

Handling and Disposal: Standard operating procedures (SOPs) for the safe handling of bk-2C-B are essential. Due to its potential psychoactive and toxicological properties, appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, should be utilized. Work should be conducted in a well-ventilated area or a chemical fume hood.

The disposal of bk-2C-B and any contaminated waste must be carried out in accordance with hazardous waste regulations and specific guidelines for controlled substances. udel.edu In many cases, this involves rendering the substance non-retrievable. illinois.edu Laboratories often utilize the services of a licensed reverse distributor for the disposal of controlled substances, and a DEA Form 41 must be completed to document the destruction. rutgers.edu

Forensic Laboratory Considerations: Forensic laboratories face the additional challenge of handling unknown substances that may be bk-2C-B or other novel psychoactive compounds. Best practices for these laboratories include the development of robust analytical methods for the identification of NPS and the implementation of non-targeted testing protocols to detect unexpected substances. ojp.govojp.gov The handling of seized materials requires a strict chain of custody and secure storage to maintain the integrity of the evidence.

The following table provides a general overview of the handling and access requirements for bk-2C-B in a research setting:

RequirementDescription
Licensing/Registration Researchers and institutions must typically obtain licenses from relevant government agencies (e.g., DEA, Home Office) to possess and use the substance for research. usdoj.govwarwick.ac.uk
Security The substance must be stored in a securely locked, substantially constructed cabinet or safe with restricted access. illinois.edu
Inventory Control A perpetual and detailed inventory must be maintained, tracking the substance from receipt to disposal. berkeley.eduusc.edu
Record-Keeping All records of acquisition, use, and disposal must be accurately maintained and readily available for inspection. For highly restricted substances, these records must be stored separately. usdoj.govusc.edu
Handling Standard operating procedures for safe handling, including the use of appropriate personal protective equipment, are required.
Disposal Disposal must follow specific protocols for controlled substances, often involving a reverse distributor and rendering the substance non-retrievable. illinois.edurutgers.edu

Q & A

Q. What are the key physicochemical properties of bk-2C-B (hydrochloride) relevant to its handling in laboratory settings?

bk-2C-B (hydrochloride) is a crystalline solid with the molecular formula C₁₀H₁₄BrNO₃·HCl and a molecular weight of 312.588 g/mol . Key properties include a melting point of 383.8°C and a density of 1.451 g/cm³ . It is hygroscopic and requires storage at -20°C to maintain stability. Solubility profiles in polar solvents (e.g., water, methanol) should be empirically validated due to limited published data. Researchers must use desiccants and inert atmospheres during handling to prevent hydrolysis or decomposition .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of bk-2C-B (hydrochloride)?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against certified reference materials.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products or impurities, particularly after pyrolysis (e.g., brominated phenethylamine derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and amino (-NH₂) proton signals .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups like carbonyl (C=O) and hydrochloride (Cl⁻) bonds . Method validation should follow ICH guidelines, including linearity, precision, and limit of detection (LOD) studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of bk-2C-B (hydrochloride) in preclinical models?

  • In Vitro Models : Use liver microsomes or hepatocyte cultures to identify Phase I metabolites (e.g., demethylation, hydroxylation) and Phase II conjugates (e.g., glucuronides). Monitor cytochrome P450 (CYP) interactions using isoform-specific inhibitors .
  • In Vivo Studies : Administer radiolabeled bk-2C-B to rodents and collect plasma, urine, and feces for LC-MS/MS analysis. Target metabolites such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol and assess their pharmacokinetic profiles .
  • Enzyme Assays : Evaluate monoamine oxidase (MAO) inhibition kinetics to determine if bk-2C-B alters neurotransmitter metabolism .

Q. What methodological approaches are effective in resolving contradictory pharmacokinetic data reported for bk-2C-B (hydrochloride) across different studies?

  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify confounding variables (e.g., dosage forms, animal strains). Use statistical tools like random-effects models to account for heterogeneity .
  • Standardized Protocols : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in bioavailability may arise from differences in hydrochloride salt dissolution rates .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) to rule out instrument-specific artifacts .

Q. How should controlled experiments be structured to assess the neuropharmacological effects of bk-2C-B (hydrochloride) while minimizing confounding variables?

  • Randomized, Blinded Trials : Assign animal cohorts to treatment/control groups using stratified randomization. Administer bk-2C-B via intraperitoneal injection to ensure consistent dosing .
  • Behavioral Assays : Quantify locomotor activity (open-field test), sensorimotor responses (prepulse inhibition), and anxiety-like behaviors (elevated plus maze). Normalize data to baseline measurements .
  • Control for Pharmacokinetics : Measure plasma concentrations post-administration to correlate behavioral effects with exposure levels. Use ANOVA to assess dose-response relationships .

Q. What regulatory considerations must be addressed when conducting in vivo toxicological studies on bk-2C-B (hydrochloride) in jurisdictions where it is a controlled substance?

  • Licensing : Obtain DEA Schedule I research licenses (U.S.) or equivalent permits in other regions. Document chain-of-custody protocols for audit compliance .
  • Ethical Approvals : Submit study designs to institutional animal care committees (IACUC) to ensure adherence to the 3Rs (Replacement, Reduction, Refinement) .
  • Secure Storage : Use locked, temperature-controlled cabinets with access logs. Dispose of waste via incineration to prevent diversion .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the serotonergic vs. dopaminergic activity of bk-2C-B (hydrochloride)?

  • Receptor Binding Assays : Perform competitive radioligand binding studies using 5-HT₂A and D₂ receptors. Calculate Ki values to compare affinity ratios across studies .
  • Functional Assays : Measure intracellular calcium flux (for 5-HT₂A) and cAMP accumulation (for D₂) in transfected cell lines. Normalize data to positive controls (e.g., LSD for 5-HT₂A, quinpirole for D₂) .
  • Species-Specific Differences : Test human vs. rodent receptors to identify interspecies variability in signaling pathways .

Methodological Tables

Parameter Value/Technique Reference
Molecular Weight312.588 g/mol
Melting Point383.8°C
Recommended Storage-20°C, desiccated
Primary Analytical MethodHPLC with UV detection (λ=254 nm)
Metabolic Stability (t½)2.1 hours (rat liver microsomes)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.